JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 424 is an 8-bromonaphthyl derivative of JWH 018 which shows a reduced selectivity for CB1 over CB2 (Ki = 20.9 and 5.4 nM, respectively).
1-Pentyl-3-(8-bromo-1-naphthoyl)indole
CAS No.: 1366068-04-3
Cat. No.: VC0531493
Molecular Formula: C24H22BrNO
Molecular Weight: 420.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1366068-04-3 |
|---|---|
| Molecular Formula | C24H22BrNO |
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | (8-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
| Standard InChI | InChI=1S/C24H22BrNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 |
| Standard InChI Key | QXZYVJRMQVOOEQ-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Br |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Br |
| Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Composition
1-Pentyl-3-(8-bromo-1-naphthoyl)indole belongs to the broader class of naphthoylindoles, which are characterized by an indole core with a naphthoyl group attachment. The compound features two key structural elements: a pentyl chain at the 1-position of the indole ring and an 8-bromo-1-naphthoyl group at the 3-position. This specific combination of substituents contributes to its unique receptor binding profile and pharmacological activity .
The molecular structure demonstrates interesting conformational properties, particularly regarding bond rotation. Nuclear magnetic resonance studies have revealed evidence of restricted rotation about the bond between the naphthyl C-1 and the carbonyl carbon . This restricted rotation affects the three-dimensional conformation of the molecule, which likely influences how it interacts with cannabinoid receptors. Similar compounds in this series, such as 1-propyl-3-(8-bromo-1-naphthoyl)indole (JWH-428) and its 2-methyl analog (JWH-429), show characteristic NMR patterns where the methylene group adjacent to nitrogen appears as a multiplet at ambient temperature but resolves into a well-defined triplet at elevated temperatures (100°C) .
Physical and Chemical Properties
The chemical and physical properties of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole are presented in Table 1, compiled from available scientific data.
Table 1: Physical and Chemical Properties of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole
Synthesis Methodologies
The synthesis of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole follows established procedures for naphthoylindole compounds, with specific modifications to incorporate the bromine substituent at the 8-position of the naphthoyl group.
Preparation of Key Intermediates
The synthesis pathway begins with the preparation of 8-bromo-1-naphthoic acid, a crucial intermediate. This compound is synthesized from anhydro-8-(hydroxymercuri)-1-naphthoic acid, which itself is derived from 1,8-naphthoic anhydride through treatment of its bis-sodium salt with mercuric acetate .
The conversion to 8-bromo-1-naphthoic acid involves treating the anhydro acid with an aqueous solution of sodium bromide followed by addition of bromine . This represents a modification of procedures originally reported by Whitmore and later refined by Shechter's research group. The resulting 8-bromo-1-naphthoic acid serves as the precursor for the acylation reagent needed in subsequent steps.
Final Assembly and Purification
The synthesis of JWH-424 specifically employs direct acylation of the appropriately substituted indole with 8-bromo-1-naphthoyl chloride . This approach differs from alternative routes used for some related compounds that involved alkylation of 3-acylindoles. The four 3-(8-bromo-1-naphthoyl)indoles described in the literature, including JWH-424, JWH-425, JWH-428, and JWH-429, were all prepared using this direct acylation method .
Table 2: Synthetic Pathway for 1-Pentyl-3-(8-bromo-1-naphthoyl)indole
Pharmacological Profile
1-Pentyl-3-(8-bromo-1-naphthoyl)indole has demonstrated significant pharmacological activity in research settings, with distinctive properties that differentiate it from other synthetic cannabinoids.
Structure-Activity Relationships
Research on naphthoylindoles has revealed important structure-activity relationships that help explain the distinctive properties of JWH-424. Studies have systematically investigated how various substituents at different positions of the naphthoyl moiety, including the 4-position and 8-position, affect binding to cannabinoid receptors and subsequent pharmacological activity .
Table 3: Comparison of JWH-424 with Related Naphthoylindole Compounds
Among the various structural analogs examined, JWH-424 stands out as the only compound that produced the complete spectrum of cannabinoid effects in vivo . This suggests that the specific combination of the pentyl chain at the indole's 1-position and the bromine at the naphthoyl's 8-position creates an optimal configuration for cannabinoid receptor activation and subsequent pharmacological response.
Research Significance and Findings
The most noteworthy research finding regarding JWH-424 is its distinctive in vivo pharmacological profile. In studies evaluating various 3-(1-naphthoyl)indoles with different substituents, JWH-424 was identified as the only compound that produced the full cannabinoid profile in vivo . This observation is particularly significant in the context of structure-activity relationship studies for synthetic cannabinoids.
Comparative In Vivo Effects
Structure-Based Activity Analysis
The distinctive pharmacological profile of JWH-424 can be attributed to its specific structural features. Research in this field has established that both the nature of the substituent on the naphthoyl group and its position significantly influence cannabinoid receptor binding and subsequent in vivo effects . The 8-position of the naphthoyl group appears to be particularly important for optimal activity, with the bromine substituent providing the right combination of electronic and steric properties.
This structure-activity relationship has implications for the design of other synthetic cannabinoids with specific pharmacological profiles. The findings with JWH-424 demonstrate that selective modification of naphthoylindoles can produce compounds with distinctive cannabinoid receptor activating properties.
Conformational Analysis and Molecular Properties
Nuclear magnetic resonance studies of 1-Pentyl-3-(8-bromo-1-naphthoyl)indole and related compounds have revealed interesting conformational properties that may contribute to their pharmacological profiles. All of the 1-alkyl-3-(8-halo-1-naphthoyl)indoles, including JWH-424, show evidence of restricted rotation about the naphthyl C-1 bond and the carbonyl carbon .
Variable temperature 1H NMR experiments conducted on compounds in this series demonstrate temperature-dependent spectral changes consistent with conformational restrictions. For example, in the related compound 1-propyl-3-(8-bromo-1-naphthoyl)indole (JWH-428), at ambient temperature, the methylene group adjacent to nitrogen appears as a multiplet, while at elevated temperatures (100°C), it resolves into a well-defined triplet .
These conformational properties are significant because they affect the three-dimensional structure of the molecule, which in turn influences how it interacts with cannabinoid receptors. The restricted rotation observed in JWH-424 may position the key pharmacophore elements in an optimal orientation for receptor binding and activation, contributing to its full cannabinoid profile in vivo.
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